3-Isothiocyanatoheptane
Description
3-Isothiocyanatoheptane is an organosulfur compound characterized by an isothiocyanate (-N=C=S) functional group attached to the third carbon of a heptane backbone. Its molecular formula is C₈H₁₅NS, with a molar mass of approximately 157.28 g/mol. Isothiocyanates are known for their electrophilic reactivity, enabling interactions with nucleophiles such as amines and thiols. These properties make them valuable intermediates in organic synthesis, agrochemicals, and pharmaceuticals.
Properties
CAS No. |
206761-66-2 |
|---|---|
Molecular Formula |
C8H15NS |
Molecular Weight |
157.28 g/mol |
IUPAC Name |
3-isothiocyanatoheptane |
InChI |
InChI=1S/C8H15NS/c1-3-5-6-8(4-2)9-7-10/h8H,3-6H2,1-2H3 |
InChI Key |
OGNSNOAHOLNPQC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)N=C=S |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Comparisons
The isothiocyanate group distinguishes 3-Isothiocyanatoheptane from alkanes and other derivatives. Key comparisons include:
3-Methylheptane (CAS 589-81-1)
- Molecular Formula : C₈H₁₈
- Molar Mass : 114.23 g/mol
- Functional Group : Branched alkane.
- Reactivity : Chemically inert compared to isothiocyanates due to the absence of polar functional groups.
- Applications : Primarily used as a solvent or fuel additive.
Methyl-2-Isothiocyanatothiophene-3-Carboxylate (CAS 126637-07-8)
- Functional Group : Isothiocyanate attached to a thiophene ring.
- Reactivity : Shares electrophilic properties with this compound but differs in aromatic ring participation, altering stability and reaction pathways .
- Applications : Likely used in specialized organic syntheses (e.g., heterocyclic chemistry).
Physicochemical Properties
*Inference: The isothiocyanate group increases polarity and boiling point compared to alkanes.
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